Cas no 50790-30-2 (3-(Methanesulfonylamino)benzonitrile)

3-(Methanesulfonylamino)benzonitrile 化学的及び物理的性質
名前と識別子
-
- N-(3-Cyanophenyl)methanesulfonamide
- 3-(Methanesulfonylamino)benzonitrile
- 3-cyano methanesulphonanilide
- N-(3-cyano-phenyl)-methanesulfonamide
- Methanesulfonamide, N-(3-cyanophenyl)-
- CNTYWEJSOJXQKO-UHFFFAOYSA-N
- 5716AJ
- TRA0085974
- SY003543
- 3-[(methylsulfonyl)amino]benzenecarbonitrile
- ST51029940
- CS-0205394
- DTXSID30395173
- DB-071255
- AS-31534
- Z45702495
- 50790-30-2
- XH0533
- MFCD00116199
- SCHEMBL1291527
- AKOS000199865
- EN300-26706
- AB00037678-01
-
- MDL: MFCD00116199
- インチ: 1S/C8H8N2O2S/c1-13(11,12)10-8-4-2-3-7(5-8)6-9/h2-5,10H,1H3
- InChIKey: CNTYWEJSOJXQKO-UHFFFAOYSA-N
- ほほえんだ: S(C([H])([H])[H])(N([H])C1=C([H])C([H])=C([H])C(C#N)=C1[H])(=O)=O
計算された属性
- せいみつぶんしりょう: 196.03100
- どういたいしつりょう: 196.031
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 309
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 78.3
じっけんとくせい
- 色と性状: No data avaiable
- 密度みつど: 1.36
- ゆうかいてん: No data available
- ふってん: 343°C at 760 mmHg
- フラッシュポイント: 161.2℃
- 屈折率: 1.587
- PSA: 78.34000
- LogP: 2.08358
- じょうきあつ: 0.0±0.8 mmHg at 25°C
3-(Methanesulfonylamino)benzonitrile セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:4°Cで貯蔵して、-4°Cはもっと良いです
3-(Methanesulfonylamino)benzonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB451248-1g |
3-(Methanesulfonylamino)benzonitrile; . |
50790-30-2 | 1g |
€135.00 | 2024-08-03 | ||
Enamine | EN300-26706-2.5g |
N-(3-cyanophenyl)methanesulfonamide |
50790-30-2 | 95.0% | 2.5g |
$72.0 | 2025-02-20 | |
Enamine | EN300-26706-10.0g |
N-(3-cyanophenyl)methanesulfonamide |
50790-30-2 | 95.0% | 10.0g |
$185.0 | 2025-02-20 | |
TRC | M219970-500mg |
3-(Methanesulfonylamino)benzonitrile |
50790-30-2 | 500mg |
$ 95.00 | 2022-06-04 | ||
TRC | M219970-50mg |
3-(Methanesulfonylamino)benzonitrile |
50790-30-2 | 50mg |
$ 50.00 | 2022-06-04 | ||
Apollo Scientific | OR953833-5g |
3-(Methanesulfonylamino)benzonitrile |
50790-30-2 | 95% | 5g |
£370.00 | 2025-02-20 | |
abcr | AB451248-5 g |
3-(Methanesulfonylamino)benzonitrile |
50790-30-2 | 5g |
€285.50 | 2022-09-28 | ||
Enamine | EN300-26706-0.1g |
N-(3-cyanophenyl)methanesulfonamide |
50790-30-2 | 95.0% | 0.1g |
$19.0 | 2025-02-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1276064-10g |
3-(Methanesulfonylamino)benzonitrile |
50790-30-2 | 98% | 10g |
¥3058.00 | 2024-05-11 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY003543-1g |
3-(Methanesulfonylamino)benzonitrile |
50790-30-2 | >97% | 1g |
¥382.00 | 2024-07-09 |
3-(Methanesulfonylamino)benzonitrile 関連文献
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Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
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Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
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4. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
3-(Methanesulfonylamino)benzonitrileに関する追加情報
Introduction to 3-(Methanesulfonylamino)benzonitrile (CAS No. 50790-30-2)
3-(Methanesulfonylamino)benzonitrile, with the CAS number 50790-30-2, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a benzonitrile moiety and a methanesulfonylamino group, making it a valuable candidate for various applications, particularly in the development of novel therapeutic agents.
The chemical structure of 3-(Methanesulfonylamino)benzonitrile is represented by the formula C9H10N2O2S. The presence of the nitrile and sulfonylamine functionalities imparts distinct chemical properties, such as high reactivity and stability, which are crucial for its use in synthetic pathways and biological studies. The compound's molecular weight is 198.24 g/mol, and it is typically available as a white crystalline solid with a melting point of approximately 145-147°C.
In recent years, 3-(Methanesulfonylamino)benzonitrile has been extensively studied for its potential pharmacological activities. One of the key areas of interest is its role as a scaffold for the development of selective serotonin reuptake inhibitors (SSRIs). SSRIs are widely used in the treatment of depression, anxiety disorders, and other psychiatric conditions. Research has shown that derivatives of 3-(Methanesulfonylamino)benzonitrile exhibit potent SSRI activity, making them promising candidates for further drug development.
Beyond its potential as an SSRI scaffold, 3-(Methanesulfonylamino)benzonitrile has also been explored for its anti-inflammatory properties. Inflammation is a complex biological response to harmful stimuli and is involved in numerous diseases, including arthritis, cardiovascular diseases, and neurodegenerative disorders. Studies have demonstrated that certain derivatives of this compound can effectively inhibit pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing inflammation.
The synthetic accessibility of 3-(Methanesulfonylamino)benzonitrile has further enhanced its utility in medicinal chemistry. The compound can be synthesized through various routes, including the reaction of 3-aminobenzonitrile with methanesulfonyl chloride in the presence of a base. This straightforward synthesis allows for easy modification and functionalization, enabling researchers to create a wide range of derivatives with tailored properties.
In addition to its therapeutic applications, 3-(Methanesulfonylamino)benzonitrile has been utilized in analytical chemistry as a reference standard for the quantification of related compounds in pharmaceutical formulations. Its well-defined structure and high purity make it an ideal choice for quality control and analytical methods development.
The safety profile of 3-(Methanesulfonylamino)benzonitrile is another important aspect that has been extensively evaluated. Toxicological studies have shown that the compound exhibits low toxicity at therapeutic doses, with no significant adverse effects observed in preclinical models. However, as with any new chemical entity, comprehensive safety assessments are essential before advancing to clinical trials.
Clinical trials involving derivatives of 3-(Methanesulfonylamino)benzonitrile are currently underway to evaluate their efficacy and safety in human subjects. Early results have been promising, with several compounds showing favorable pharmacokinetic profiles and therapeutic effects. These findings underscore the potential of this class of compounds to address unmet medical needs in various therapeutic areas.
In conclusion, 3-(Methanesulfonylamino)benzonitrile (CAS No. 50790-30-2) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure, combined with its diverse biological activities and synthetic accessibility, positions it as a valuable tool for the development of novel therapeutic agents. As research continues to advance, it is likely that new applications and derivatives of this compound will emerge, further expanding its impact on human health.
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